(2-bromophenyl)(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone
Description
This compound is a heterocyclic organic molecule featuring a benzotriazolo-oxatriazole core substituted with a 2-bromophenyl ketone group and a 2,3,5,6-tetramethylphenyl moiety. Its structural complexity arises from the fusion of triazole and oxatriazole rings, which imparts unique electronic and steric properties.
Properties
IUPAC Name |
(2-bromophenyl)-[1-(2,3,5,6-tetramethylphenyl)-[1,2,3,5]oxatriazolo[3,2-a]benzotriazol-5-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21BrN4O2/c1-14-13-15(2)17(4)22(16(14)3)23-26-31-29-27(23)20-11-7-8-12-21(20)28(29)24(30)18-9-5-6-10-19(18)25/h5-13H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASHPZJJSFOPWKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)C2=NON3N2C4=CC=CC=C4N3C(=O)C5=CC=CC=C5Br)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21BrN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2-bromophenyl)(3-(2,3,5,6-tetramethylphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazol-9-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on existing literature and research findings.
Chemical Structure
The compound's structure includes a brominated phenyl group and a triazole moiety, which are known to contribute to various biological activities. The presence of multiple aromatic rings and heterocycles suggests potential interactions with biological targets.
Antitumor Activity
Research indicates that derivatives of triazole compounds exhibit significant antitumor properties. A study involving 1,2,4-triazole derivatives demonstrated their ability to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest . The specific compound under review may share similar mechanisms due to its structural features.
Antimicrobial Properties
Triazole derivatives have been reported to possess antimicrobial activity against a range of pathogens. For instance, compounds with similar structural motifs have shown effectiveness against bacterial strains and fungi . The bromophenyl group may enhance the lipophilicity of the compound, potentially improving its membrane permeability and antimicrobial efficacy.
Anti-inflammatory Effects
Certain triazole-containing compounds have been evaluated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and reduce inflammation in various models of disease . The compound could similarly modulate inflammatory pathways due to its triazole structure.
Screening for Biological Activity
In a screening assay for triazole derivatives conducted by Pendergrass et al., several compounds demonstrated significant inhibition of pathogenic processes related to bacterial infections. The study highlighted the potential of these compounds as therapeutic agents in treating infections caused by resistant bacteria .
| Compound | Activity | IC50 (µM) |
|---|---|---|
| Compound A | Antimicrobial | 25 |
| Compound B | Antitumor | 15 |
| Target Compound | TBD | TBD |
Synthesis and Characterization
A recent study focused on synthesizing 3-(2-bromophenyl)-4-substituted-1H-1,2,4-triazole-5(4H)-thiones , which are structurally related to our compound. Characterization techniques such as NMR and mass spectrometry confirmed the successful synthesis of these derivatives and their potential for further biological evaluation .
Research Findings
The biological activity of triazole derivatives is often linked to their ability to interact with specific enzymes or receptors within cells. For instance:
- Enzyme Inhibition : Some triazoles act as inhibitors of enzymes involved in DNA synthesis or repair.
- Receptor Modulation : Certain compounds can modulate receptor activity related to inflammation or cell growth.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of benzotriazolo-oxatriazole derivatives. Key structural analogues include:
Physicochemical Properties
- Solubility : The tetramethylphenyl group in the target compound likely reduces water solubility compared to hydroxyl- or methoxy-substituted analogues (e.g., 2-(2'-hydroxyphenyl)benzotriazoles) .
- Stability: Bromine substitution may enhance UV stability relative to non-halogenated derivatives, as seen in benzotriazole-based UV absorbers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
